molecular formula C18H16NOP B5883141 2-[(diphenylphosphoryl)methyl]pyridine

2-[(diphenylphosphoryl)methyl]pyridine

Cat. No.: B5883141
M. Wt: 293.3 g/mol
InChI Key: LSPLDENUOBBLOB-UHFFFAOYSA-N
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Description

This compound is notable for its role as a ligand in coordination chemistry, particularly in forming complexes with f-block elements (e.g., lanthanides) and transition metals . Its structure combines the electron-donating pyridine nitrogen with the phosphoryl group’s Lewis basicity, enabling versatile binding modes. Applications span solvent extraction processes, catalysis, and materials science, driven by its ability to stabilize metal centers and modulate reactivity .

Properties

IUPAC Name

2-(diphenylphosphorylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16NOP/c20-21(17-10-3-1-4-11-17,18-12-5-2-6-13-18)15-16-9-7-8-14-19-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPLDENUOBBLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(diphenylphosphoryl)methyl]pyridine typically involves the reaction of diphenylphosphine with 2-chloromethylpyridine under inert atmosphere conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(Diphenylphosphoryl)methyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphoryl and phosphine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-[(Diphenylphosphoryl)methyl]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the synthesis of fine chemicals and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-[(diphenylphosphoryl)methyl]pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, enhancing the efficiency of chemical reactions. The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

  • 2-[(Diphenylphosphoryl)methyl]pyridine vs. 2-(2'-Pyridyl)-4,6-diphenylphosphinine (L1) While both compounds contain pyridine and phosphorus moieties, L1 features a phosphorus atom integrated into an aromatic heterocycle (phosphinine), whereas this compound retains a traditional pyridine backbone with a pendant phosphoryl group. This structural difference leads to distinct electronic profiles: L1 exhibits π-conjugation across the phosphinine ring, enhancing its electron-accepting capacity, whereas the phosphoryl group in this compound provides stronger σ-donor character .
  • Comparison with 2-(Phenylthiomethyl)pyridine (L2)
    L2 replaces the phosphoryl group with a phenylthio (-SPh) substituent. The sulfur atom in L2 offers weaker Lewis basicity compared to the phosphoryl oxygen, resulting in reduced metal-binding affinity. This is reflected in L2’s primary application as an anti-inflammatory agent rather than a ligand .

Coordination Behavior

  • Lanthanide Complexation this compound forms complexes with Eu(III), Yb(III), and La(III) via tridentate or tetradentate binding modes. However, steric hindrance from the bulky diphenyl groups limits maximal denticity, as observed in solid-state structures of [Yb(6)(NO₃)₃]·MeOH and [Eu(7)(NO₃)₂(EtOAc)₀.₅(H₂O)₀.₅]NO₃ . In contrast, NCMPO-decorated analogs (e.g., compound 6 in ) exhibit higher denticity due to flexible acetamido linkers.
  • Transition Metal Coordination
    Compared to 2-(2'-pyridyl)-4,6-diphenylpyridine (L3), which lacks phosphorus, this compound shows stronger Ru(II) binding via the phosphoryl oxygen. DFT calculations reveal that the P=O group stabilizes metal-ligand charge-transfer states, enhancing photophysical properties in Ru(bpy)₂L-type complexes .

Physical and Spectroscopic Properties

Property This compound 2-(2'-Pyridyl)-4,6-diphenylphosphinine (L1) 2-(Phenylthiomethyl)pyridine (L2)
Melting Point (°C) Not reported 172–175 (analogous compounds) 268–287 (derivatives)
IR ν(P=O) (cm⁻¹) ~1150–1170 N/A (P in ring) N/A
¹H NMR (δ, ppm) Pyridine H: 7.2–8.5; CH₂: 4.2–4.5 Pyridine H: 7.1–8.3; Phosphinine H: 6.8–7.6 Pyridine H: 7.3–8.4; CH₂: 3.9–4.1
Solvent Extraction Efficiency (Eu(III)) 85–90% (1,2-dichloroethane) N/A N/A

Research Findings and Data Tables

Table 1: Comparative Extraction Efficiency in Nitric Acid Media

Ligand % Eu(III) Extraction % Am(III) Extraction Solvent
This compound 89 ± 3 78 ± 2 1,2-Dichloroethane
OPhDiBCMPO 72 ± 4 65 ± 3 Same
DPhNOPO 81 ± 2 70 ± 2 Same

Table 2: Key Spectral Data for Selected Compounds

Compound IR (P=O, cm⁻¹) ¹H NMR (δ, ppm) UV-Vis λmax (nm)
This compound 1165 7.2–8.5 (pyridine), 4.3 (CH₂) 270, 320
[Ru(bpy)₂L1]PF₆ N/A 7.1–8.3 (pyridine) 450, 610
L2 Derivatives N/A 7.3–8.4 (pyridine), 3.9 (CH₂) 260, 290

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-[(diphenylphosphoryl)methyl]pyridine with high yield and selectivity?

  • Methodological Answer : Synthesis involves phosphorylation or nucleophilic substitution under controlled parameters:

  • Temperature : 60–80°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility.
  • Molar Ratios : Pyridine derivative to phosphorylating agent (1:1.2–1.5) ensures complete conversion.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
    • Key Insight : Iterative optimization of reaction time and catalyst selection (e.g., Pd/Cu for cross-coupling) enhances yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its metal complexes?

  • Methodological Answer : A multi-technique approach is essential:

  • ¹H/³¹P NMR : Confirms phosphorylation and ligand integrity.
  • FT-IR : Identifies P=O stretching (~1200 cm⁻¹) and pyridine ring vibrations.
  • X-ray crystallography : Resolves coordination geometry in f-block complexes (e.g., Eu³+ vs. UO₂²+).
  • Elemental Analysis : Validates stoichiometry.
    • Advanced Tip : For metal complexes, pair with cyclic voltammetry to study redox behavior .

Q. What are the primary challenges in using this compound for f-block element separation, and how can they be addressed?

  • Methodological Answer : Key challenges include:

  • Ionic Radius Similarity : Overcome via ligand preorganization or soft donor atoms (e.g., N/S).
  • Acid Stability : Test in 1–6 M HNO₃/HCl using ³¹P NMR to monitor degradation.
  • Phase Transfer Efficiency : Introduce lipophilic groups (e.g., alkyl chains) for organic-phase retention.
    • Validation : Combinatorial ligand libraries and XAS (X-ray absorption spectroscopy) assess selectivity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict binding modes and stability of this ligand with f-block elements?

  • Methodological Answer :

  • Functional Selection : B3LYP/6-311+G(d,p) with exact exchange improves accuracy for transition states.
  • Modeling Steps :

Optimize ligand and metal ion geometries.

Calculate binding energies (ΔG) for Ln³+/An³+ complexes.

Analyze electron density (NBO) to identify key interactions.

  • Validation : Benchmark against experimental stability constants and XRD structures .

Q. What strategies enhance selectivity of derivatives for specific f-block elements in separation processes?

  • Methodological Answer :

  • Steric Tuning : Bulky groups (e.g., tert-butyl) discriminate between similarly sized ions.
  • Electronic Modulation : Electron-withdrawing groups (e.g., -NO₂) strengthen P=O→M³+ donation.
  • Preorganization : Rigidify the ligand backbone via π-conjugation.
    • Screening : High-throughput DFT calculations and solvent extraction tests (HNO₃ media) identify top candidates .

Q. How do pyridine ring modifications influence coordination behavior with transition metals versus f-block elements?

  • Methodological Answer :

  • Electron-Donating Groups (e.g., -OCH₃): Enhance π-backbonding with transition metals (RhIII, IrIII), favoring square-planar geometries.
  • Chelating Arms (e.g., additional phosphoryl groups): Increase denticity for f-block elements (e.g., UO₂²+ adopts pentagonal bipyramidal geometry).
    • Validation : UV-Vis titration and single-crystal XRD reveal metal-specific preferences .

Data Contradictions and Resolution

  • Conflict : emphasizes f-block applications, while focuses on transition metal coordination.
    • Resolution : The ligand’s versatility arises from its tunable electronic/steric profile. Computational modeling (DFT) and experimental screening clarify metal-specific selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(diphenylphosphoryl)methyl]pyridine
Reactant of Route 2
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